Cas no 419546-08-0 (2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide)

2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a structurally complex heterocyclic compound featuring a fused cycloheptathiophene core with an amino and carboxamide substituent. Its unique scaffold combines a thiophene ring with a seven-membered cycloheptane, offering potential utility in medicinal chemistry as a pharmacophore for drug discovery. The presence of the 4-methoxyphenyl carboxamide moiety enhances its binding affinity in biological systems, while the amino group provides a reactive site for further derivatization. This compound may serve as a key intermediate in synthesizing bioactive molecules, particularly in targeting receptors or enzymes where rigid, polycyclic frameworks are advantageous. Its stability and synthetic versatility make it suitable for exploratory research in therapeutic development.
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide structure
419546-08-0 structure
Product name:2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
CAS No:419546-08-0
MF:C17H20N2O2S
MW:316.417902946472
MDL:MFCD01176888
CID:4714077

2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
    • Oprea1_038808
    • STK408935
    • BBL013675
    • ST50917640
    • R4290
    • 2-amino-N-(4-methoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
    • (2-amino(4,5,6,7,8-pentahydrocyclohepta[1,2-b]thiophen-3-yl))-N-(4-methoxyphen yl)carboxamide
    • 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
    • MDL: MFCD01176888
    • Inchi: 1S/C17H20N2O2S/c1-21-12-9-7-11(8-10-12)19-17(20)15-13-5-3-2-4-6-14(13)22-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20)
    • InChI Key: CVFBZVNJMLHCFS-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(NC2C=CC(=CC=2)OC)=O)C2=C1CCCCC2)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Topological Polar Surface Area: 92.6

2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
029185-500mg
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
419546-08-0
500mg
$126.00 2023-09-06
Chemenu
CM519958-1g
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
419546-08-0 97%
1g
$264 2022-06-11
TRC
A016375-250mg
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
419546-08-0
250mg
$ 275.00 2022-06-08
A2B Chem LLC
AJ01474-5g
2-Amino-n-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophene-3-carboxamide
419546-08-0 >95%
5g
$995.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1388524-5g
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
419546-08-0 97%
5g
¥10080.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1388524-1g
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
419546-08-0 97%
1g
¥2808.00 2024-05-14
A2B Chem LLC
AJ01474-1g
2-Amino-n-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophene-3-carboxamide
419546-08-0 >95%
1g
$509.00 2024-04-20
abcr
AB378059-5g
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide; .
419546-08-0
5g
€877.00 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1388524-250mg
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
419546-08-0 97%
250mg
¥1123.00 2024-05-14
abcr
AB378059-500mg
2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide; .
419546-08-0
500mg
€269.00 2024-07-24

2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide Related Literature

Additional information on 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide

Introduction to 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide (CAS No. 419546-08-0)

The compound 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide, identified by its CAS number 419546-08-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a cycloheptabthiophene core, a moiety known for its structural complexity and functional versatility, combined with amide and aromatic substituents that enhance its pharmacological profile.

Recent studies have highlighted the importance of cycloheptabthiophene derivatives in drug discovery. The presence of the tetrahydro-4H-cycloheptabthiophene scaffold in 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide contributes to its unique chemical and biological properties. This scaffold has been investigated for its potential in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The amine and carboxamide functional groups further expand the compound's reactivity and interaction potential with biological targets.

The 4-methoxyphenyl substituent in the molecule is another critical feature that influences its pharmacological behavior. Methoxyphenyl groups are commonly found in bioactive molecules due to their ability to enhance binding affinity and metabolic stability. In the context of 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide, this group likely contributes to the compound's interactions with specific enzymes or receptors, thereby modulating its biological activity. The combination of these structural elements makes this compound a promising candidate for further investigation in medicinal chemistry.

Current research in pharmaceutical chemistry emphasizes the development of novel heterocyclic compounds with improved pharmacokinetic properties and reduced side effects. The structural features of 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide align well with these goals. The cycloheptabthiophene core provides a rigid scaffold that can be optimized for better target binding, while the amide and methoxyphenyl groups offer opportunities for fine-tuning pharmacological effects. This balance between structural complexity and functional diversity makes this compound an attractive subject for drug development.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The cycloheptabthiophene scaffold has been shown to interact with receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the amine and carboxamide groups can be modified to enhance selectivity and reduce toxicity. Recent studies have demonstrated that derivatives of this class exhibit promising effects in preclinical models of these diseases. For instance, modifications to the tetrahydro-4H-cycloheptabthiophene core have led to compounds that show neuroprotective properties without significant side effects.

The role of 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide in anti-inflammatory applications is also noteworthy. Inflammation is a key factor in numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways has been explored in several preclinical studies. These studies suggest that it may interfere with key inflammatory mediators by binding to specific targets or by altering enzyme activity. The presence of the 4-methoxyphenyl group is particularly important here, as it has been shown to enhance anti-inflammatory effects in other contexts.

In addition to its therapeutic potential, this compound offers valuable insights into structure-activity relationships (SAR) within the cycloheptabthiophene series. By studying how modifications to the core scaffold influence biological activity, researchers can gain a deeper understanding of how these molecules interact with biological systems. This knowledge is crucial for designing future drugs with improved efficacy and safety profiles. The SAR studies on 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide have already provided valuable data on which to base new drug candidates.

The synthesis of 2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes allows for scalable production and further chemical manipulation of this molecule. Advances in synthetic methodologies have enabled chemists to access complex heterocyclic structures more readily than ever before. These methods are particularly important for producing derivatives that can be optimized for specific biological activities.

The future prospects for this compound are promising given its diverse range of potential applications and structural features that make it suitable for further development. Ongoing research aims to explore new derivatives with enhanced pharmacological properties through rational drug design approaches. By leveraging computational modeling and high-throughput screening techniques, scientists can identify lead compounds that show promise for clinical translation.

In conclusion,2-Amino-N-(4-methoxyphenyl)-5,6,7,
8-tetrahydro
,
,
,
,
(
CAS No.
) represents a significant advancement
in pharmaceutical chemistry.
Its unique structural features
and promising biological activities
make it a valuable candidate
for further investigation.
The combination
of a cycloheptabthiophene core,
amine group,
and methoxyphenyl substituent
provides
a versatile platform
for developing novel therapeutics.

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(CAS:419546-08-0)2-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cycloheptabthiophene-3-carboxamide
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Purity:99%
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